In Vivo Striatal D2 Receptor Occupancy: Dehydrosertindole vs. Sertindole in the Rat
When administered orally to rats, dehydrosertindole required a significantly higher plasma concentration to achieve 50% striatal D2 receptor occupancy (Kd = 165 ng/mL) compared with sertindole (Kd = 133 ng/mL after competitive PK/PD modelling; 102 ng/mL by conventional modelling) [1]. This indicates that dehydrosertindole is approximately 1.24‑ to 1.62‑fold less potent at the target site than its parent compound under identical experimental conditions.
| Evidence Dimension | In vivo striatal D2 receptor occupancy (Kd) |
|---|---|
| Target Compound Data | 165 ng/mL |
| Comparator Or Baseline | Sertindole: 133 ng/mL (competitive model) / 102 ng/mL (conventional model) |
| Quantified Difference | 1.24‑ to 1.62‑fold lower affinity (higher Kd) |
| Conditions | Rat, oral administration; striatal D2 binding measured ex vivo; PK/PD modelling |
Why This Matters
Researchers requiring a metabolite with measurably lower D2 occupancy for dose-response or selectivity studies must use purified dehydrosertindole rather than approximating with sertindole.
- [1] Bundgaard C, Larsen F, Kreilgaard M, Brennum LT, Olsen CK. Pharmacokinetics of sertindole and its metabolite dehydrosertindole in rats and characterization of their comparative pharmacodynamics based on in vivo D2 receptor occupancy and behavioural conditioned avoidance response. Biopharm Drug Dispos. 2009 May;30(4):209-20. doi: 10.1002/bdd.656. PMID: 19475539. View Source
